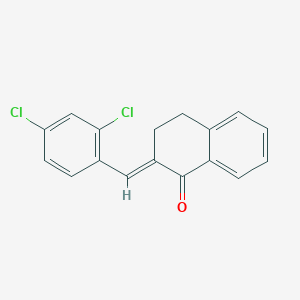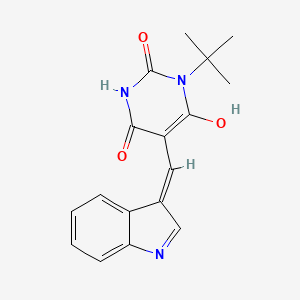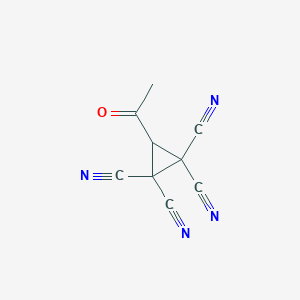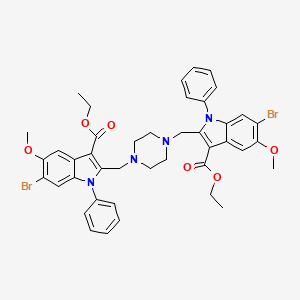
Pyrimidine-2,4(1H,3H)-dione, 5-bromo-1-(1-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyethyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. Pyrimidinediones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione typically involves the bromination of a suitable pyrimidinedione precursor followed by the introduction of the methoxyethyl group. One common method involves the bromination of 1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: 5-Substituted-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinediones.
Reduction: 5-Bromo-1-(1-methoxyethyl)-2,4-dihydroxypyrimidine.
Oxidation: 5-Bromo-1-(1-carboxyethyl)-2,4(1H,3H)-pyrimidinedione.
Scientific Research Applications
5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, thereby interfering with key biochemical pathways. For example, it could inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4(1H,3H)-pyrimidinedione: Lacks the methoxyethyl group, which may result in different biological activities and chemical reactivity.
1-(1-Methoxyethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.
5-Chloro-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological properties.
Uniqueness
5-Bromo-1-(1-methoxyethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the bromine atom and the methoxyethyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C7H9BrN2O3 |
|---|---|
Molecular Weight |
249.06 g/mol |
IUPAC Name |
5-bromo-1-(1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9BrN2O3/c1-4(13-2)10-3-5(8)6(11)9-7(10)12/h3-4H,1-2H3,(H,9,11,12) |
InChI Key |
FNUOGHWMONWYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1C=C(C(=O)NC1=O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11102099.png)

![3-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11102111.png)
![(4Z)-4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102117.png)
![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11102128.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11102138.png)

![Tetrazolo[1,5-b]pyridazin-6-amine, N-tetrahydrofurfuryl-](/img/structure/B11102143.png)

![[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone](/img/structure/B11102164.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate](/img/structure/B11102165.png)

![1,8-Bis[4-nitro-2-(diphenylphosphoryl)phenoxy]-3,6-dioxaoctane](/img/structure/B11102180.png)
